1H-Benzimidazole,1-ethyl-2-propyl-(9CI)
Overview
Description
1H-Benzimidazole,1-ethyl-2-propyl-(9CI) is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its wide range of applications in medicinal chemistry, agriculture, and material science. The compound’s structure consists of a benzimidazole core with ethyl and propyl substituents at the 1 and 2 positions, respectively.
Mechanism of Action
Target of Action
1-Ethyl-2-propylbenzimidazole, a derivative of the benzimidazole class of compounds, is known to interact with various targets. Benzimidazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive . .
Mode of Action
For instance, some benzimidazoles have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The specific interactions of 1-Ethyl-2-propylbenzimidazole with its targets would need further investigation.
Biochemical Pathways
For example, some benzimidazoles have been found to regulate the terpenoid biosynthesis pathway
Pharmacokinetics
Benzimidazoles, in general, are known for their increased stability, bioavailability, and significant biological activity
Result of Action
Benzimidazoles have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It is known that factors such as lifestyle, diet, and illnesses can influence the composition of gut microbiota and are responsible for high inter-individual differences in species and subspecies . These factors could potentially influence the action of 1-Ethyl-2-propylbenzimidazole.
Biochemical Analysis
Biochemical Properties
1-Ethyl-2-propylbenzimidazole, like other benzimidazoles, exhibits significant biochemical activity. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzimidazole derivative. For instance, benzimidazole molecules show two anchoring sites suitable for surface bonding: the nitrogen atom with its lonely sp2 electron pair and the aromatic rings . This suggests that 1-Ethyl-2-propylbenzimidazole may interact with biomolecules in a similar manner.
Cellular Effects
They can influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazoles are known for their excellent properties, like increased stability and bioavailability .
Dosage Effects in Animal Models
Animal models are often used in biomedical research to study the effects of new drugs, including their toxic or adverse effects at high doses .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazoles are known to readily adsorb onto surfaces due to a positively charged nitrogen atom .
Subcellular Localization
Tools like LOCALIZER and DeepLoc 2.0 can predict the subcellular localization of proteins, which could potentially be applied to study 1-Ethyl-2-propylbenzimidazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with ethyl propionate in the presence of a strong acid like hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete condensation and cyclization .
Industrial Production Methods
Industrial production of 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) often involves continuous flow processes to enhance yield and purity. The use of catalysts such as Lewis acids can further improve the efficiency of the reaction. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole,1-ethyl-2-propyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
Scientific Research Applications
1H-Benzimidazole,1-ethyl-2-propyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of corrosion inhibitors and as a component in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole,2-ethyl-1-propyl-(9CI): Similar structure but with different substituent positions.
2-(1-Hydroxyethyl)benzimidazole: Contains a hydroxyl group, offering different chemical properties.
Pyrimido[1,2-a]benzimidazoles: A fused ring system with additional nitrogen atoms, used in medicinal chemistry
Uniqueness
1H-Benzimidazole,1-ethyl-2-propyl-(9CI) is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1-ethyl-2-propylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-7-12-13-10-8-5-6-9-11(10)14(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWKIKJDJYTPFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300260 | |
Record name | 1-Ethyl-2-propyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24107-52-6 | |
Record name | 1-Ethyl-2-propyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24107-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-propyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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